molecular formula C19H20F2N2O4S B2416992 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide CAS No. 922103-47-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2416992
CAS No.: 922103-47-7
M. Wt: 410.44
InChI Key: KVBLQYMOFGWYMU-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H20F2N2O4S and its molecular weight is 410.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • A range of benzimidazole-tethered oxazepine heterocyclic hybrids, similar to the queried compound, have been synthesized and studied for their molecular structures and charge distributions. These compounds, including similar oxazepines, exhibit potential for Nonlinear Optical (NLO) properties, making them candidates for NLO applications (Almansour et al., 2016).

Novel Synthesis Methods

  • Innovative one-pot multicomponent reactions have been developed for the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating the versatility and efficiency in creating these compounds (Shaabani et al., 2010).

Eco-friendly Synthesis

  • The eco-friendly synthesis of malonamide and tetrahydrobenzo[b][1,4]oxazepine derivatives has been achieved using a special, efficient, and reusable heterogeneous catalytic system. This highlights the environmental sustainability aspect in the synthesis of such compounds (Babazadeh et al., 2016).

Distribution in Biological Tissues

  • Studies on the distribution of dibenzoxazepines, which are structurally related to the queried compound, in dog tissues have provided insights into the biodistribution of these compounds. This information is crucial for understanding their potential therapeutic applications (Dreyfuss et al., 1973).

Role in Enzyme Inhibition

  • Primary sulfonamide functionality in [1,4]oxazepine-based sulfonamides has been shown to enable the ring construction and act as an enzyme prosthetic zinc-binding group, indicating their potential as enzyme inhibitors (Sapegin et al., 2018).

Formation Mechanisms

  • Research into the formation mechanisms of compounds like tetrahydrobenzo[b][1,4]oxazepine, through processes such as flash vacuum pyrolysis, contributes to a deeper understanding of their synthesis pathways (Cox et al., 2004).

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O4S/c1-4-23-15-10-13(6-8-16(15)27-11-19(2,3)18(23)24)22-28(25,26)17-9-12(20)5-7-14(17)21/h5-10,22H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBLQYMOFGWYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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